Ethyl heptanoate
Overview
Description
Ethyl heptanoate is a compound that can be synthesized through various catalytic processes. It is formed from heptanoic acid and ethyl alcohol, and its production has been the subject of several studies aiming to optimize the synthesis conditions and catalysts used. The compound has been synthesized using different catalysts, including H4SiW12O40/SiO2, tungstozincic heteropoly acid complexes, and nanometer H3PW12O40/SiO2, with varying yields and reaction conditions . Microwave irradiation has also been employed as a method to accelerate the synthesis process .
Synthesis Analysis
The synthesis of ethyl heptanoate has been explored using various catalysts. Heteropoly acids on silica support, such as H4SiW12O40/SiO2 and nanometer H3PW12O40/SiO2, have been identified as ideal catalysts, with the latter achieving a high yield of about 96.8% under optimal conditions . Tungstozincic heteropoly acid complexes have also been used, with K8[NiZnW11O39(H2O)] showing the best activity among the tested catalysts . Additionally, microwave irradiation has been found to significantly speed up the reaction, making it 30 times faster than conventional heating methods .
Molecular Structure Analysis
While the molecular structure of ethyl heptanoate itself is not directly discussed in the provided papers, the studies do involve the synthesis and polymerization of related compounds. For instance, the copolymerization of hepta-1,6-diene with ethylene using a cobalt-bis(imino)pyridine complex results in a polymer containing trans-1,2-five-membered rings . The synthesis of ethyl α-heptadecafluoro-undecanoyloxyacrylate involves a three-step process starting from ethyl bromopyruvate and heptadecafluoro-undecanoic acid .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of ethyl heptanoate are esterification reactions between heptanoic acid and ethyl alcohol. These reactions are catalyzed by various catalysts, including heteropoly acids and p-toluenesulfonic acid under microwave irradiation . The reaction conditions, such as molar ratios, catalyst amounts, and reaction times, have been optimized to achieve high yields.
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl heptanoate are not explicitly detailed in the provided papers. However, the studies focus on the synthesis process and the optimization of reaction conditions to improve the yield and efficiency of production. The use of different catalysts and techniques like microwave irradiation suggests that the properties of ethyl heptanoate can be influenced by the synthesis method employed .
Scientific Research Applications
Synthesis and Catalytic Applications
- Microwave Irradiation Synthesis: Ethyl heptanoate can be synthesized efficiently using microwave irradiation, significantly speeding up the process compared to conventional heating methods (Dong Jin-long, 2010).
- Catalysis Research: Various studies have explored the use of different catalysts in the synthesis of ethyl heptanoate, including complex heteropoly acids and nanometer heteropoly acids, showing effectiveness in optimizing the reaction conditions and yields (C. Bian, 2009); (Zhang Fu-juan, 2008).
Biotechnology and Polymers
- Pseudomonas oleovorans Growth: Research on Pseudomonas oleovorans demonstrated its growth behavior and polymer incorporation when using ethyl heptanoate as a substrate, contributing to polyhydroxyalkanoate production (C. Scholz et al., 1994).
- In Situ Forming Systems: Ethyl heptanoate influences the in vitro degradation behavior of in situ forming systems based on poly(lactide-co-glycolide), affecting their formation, morphology, and degradation rates (A. Mashak et al., 2011).
Sensory Research and Odor Detection
- Olfactory Detectability: Studies have investigated the olfactory detectability of ethyl heptanoate, both when presented singly and in mixtures, providing insights into human sensory perception (J. Cometto-muñiz et al., 2005).
Fuel and Energy Applications
- Autoignition in Engines: Ethyl heptanoate has been studied in the context of autoignition in engines, particularly focusing on its behavior as a biodiesel surrogate and its reactivity in low-temperature regions (Yu Zhang & A. Boehman, 2010).
Thermophysical Properties
- Speed of Sound and Thermal Diffusivity: Measuring the speed of sound and thermal diffusivity in ethyl heptanoate helps in understanding its thermophysical properties, which are relevant to its use in biodiesel production (M. He et al., 2017).
Safety And Hazards
Ethyl heptanoate is a combustible liquid . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . It is also advised to keep away from heat/sparks/open flames/hot surfaces .
properties
IUPAC Name |
ethyl heptanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-3-5-6-7-8-9(10)11-4-2/h3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQGDYNRXLTQAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1040112 | |
Record name | Ethyl heptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1040112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colourless liquid with a wine, brandy-like odour | |
Record name | Heptanoic acid, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Oenanthic ether | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000798 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Ethyl heptanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/317/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
188.00 to 189.00 °C. @ 760.00 mm Hg | |
Record name | Oenanthic ether | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000798 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.29 mg/mL, Slightly soluble in most fixed oils and in propylene glycol, insoluble in water and glycerol, 1ml in 3ml 70% ethanol (in ethanol) | |
Record name | Oenanthic ether | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000798 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Ethyl heptanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/317/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.867-0.872 | |
Record name | Ethyl heptanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/317/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Ethyl heptanoate | |
CAS RN |
106-30-9 | |
Record name | Ethyl heptanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethyl oenanthate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106309 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ETHYL HEPTANOATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8891 | |
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Record name | Heptanoic acid, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl heptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1040112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl enantate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.076 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL OENANTHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45R404Y5X8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Oenanthic ether | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000798 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-66.1 °C | |
Record name | Oenanthic ether | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000798 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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